Clofibrate
Overview
Description
Clofibrate is a lipid-lowering agent used to control high cholesterol and triacylglyceride levels in the blood. It belongs to the class of fibrates and works by increasing lipoprotein lipase activity, promoting the conversion of very low-density lipoprotein to low-density lipoprotein, and subsequently reducing the level of very low-density lipoprotein. It can also increase the level of high-density lipoprotein .
Mechanism of Action
Target of Action
Clofibrate is an agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) . This receptor is found in muscle, liver, and other tissues . The activation of PPAR-α leads to changes in gene expression .
Mode of Action
This compound increases the activity of extrahepatic lipoprotein lipase (LL) . This results in increased lipoprotein triglyceride lipolysis . As a result, chylomicrons are degraded, very-low-density lipoproteins (VLDLs) are converted to low-density lipoproteins (LDLs), and LDLs are converted to high-density lipoproteins (HDL) .
Biochemical Pathways
The activation of PPAR-α by this compound leads to increased beta-oxidation, decreased triglyceride secretion, increased HDL, and increased lipoprotein lipase activity . This is accompanied by a slight increase in the secretion of lipids into the bile and ultimately the intestine .
Pharmacokinetics
This compound is generally well absorbed from the gastrointestinal tract . It displays a high degree of binding to albumin . It is metabolized by the hepatic cytochrome P450 (CYP) 3A4 . This compound is primarily excreted via the kidneys . The elimination half-life is highly variable, with an average of 18-22 hours . This half-life is prolonged in individuals with severe renal impairment .
Result of Action
The action of this compound leads to a decrease in serum cholesterol, particularly in those patients whose cholesterol elevation is due to the presence of intermediate-density lipoproteins (IDL) as a result of Type III hyperlipoproteinemia . It also leads to a decrease in triglycerides . It may produce a decrease in cholesterol linoleate but an increase in palmitoleate and oleate .
Action Environment
Environmental factors such as the presence of sodium fluoride can influence the action of this compound . In a study, it was found that this compound could mitigate fluoride-induced hypertension and nephrotoxicity . This suggests that the efficacy and stability of this compound can be influenced by environmental pollutants .
Biochemical Analysis
Biochemical Properties
Clofibrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It increases the activity of extrahepatic lipoprotein lipase, thereby enhancing lipoprotein triglyceride lipolysis. This process involves the degradation of chylomicrons and the conversion of VLDLs to LDLs and LDLs to HDLs . Additionally, this compound influences the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by activating peroxisome proliferator-activated receptor alpha (PPARα), which regulates gene expression of enzymes involved in fatty acid oxidation. This activation leads to increased lipoprotein lipase levels, enhancing the clearance of triglyceride-rich lipoproteins . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, promoting the conversion of VLDL to LDL and HDL .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARα, which modulates the gene expression of enzymes related to fatty acid oxidation. This compound increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis. This process results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and LDLs to HDLs . Additionally, this compound promotes the secretion of lipids into the bile and intestine, contributing to its lipid-lowering effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. Its elimination half-life is highly variable, averaging 18-22 hours, and is prolonged in cases of renal failure . Long-term studies have shown that this compound can induce changes in lipid metabolism, including increased monounsaturated fatty acid synthesis and alterations in cholesterol esters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In pigs, this compound treatment resulted in heavier livers, higher peroxisome counts, and increased mRNA concentration of acyl-CoA oxidase . High doses of this compound can lead to adverse effects, such as hepatocarcinogenesis in rodents, likely due to oxidative stress and an impaired balance between apoptosis and cell proliferation .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PPARα. It influences fatty acid combustion, phospholipid biosynthesis, and lipoprotein metabolism. This compound-induced changes in lipid metabolism include increased monounsaturated fatty acid synthesis and alterations in cholesterol esters in the liver, heart, brain, and white adipose tissue .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is hydrolyzed to clofibric acid and undergoes hepatic glucuronidation. This compound increases the activity of extrahepatic lipoprotein lipase, enhancing lipoprotein triglyceride lipolysis and promoting the conversion of VLDL to LDL and HDL . It is primarily excreted through the renal system, with 95-99% of the compound being eliminated via the kidneys .
Subcellular Localization
This compound affects subcellular localization by inducing the relocation of phosphatidylcholine transfer protein (PC-TP) to mitochondria in endothelial cells. This relocation occurs within 5 minutes of this compound stimulation and is dependent on protein kinase C activation . Additionally, this compound administration in rats leads to a significant increase in the CoA pool in the liver, primarily due to an increase in free CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clofibrate is synthesized through the esterification of clofibric acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced by reacting clofibric acid with ethanol in the presence of a strong acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Clofibrate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to clofibric acid and ethanol in the presence of water and a strong acid or base.
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: this compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Clofibric acid and ethanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Reduced derivatives of this compound
Scientific Research Applications
Clofibrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Studied for its effects on lipid metabolism and its role in regulating lipoprotein levels.
Medicine: Used to treat hypertriglyceridemia and high cholesterol levels.
Industry: Used in the production of lipid-lowering medications and as a reference compound in analytical chemistry
Comparison with Similar Compounds
Uniqueness
Clofibrate is unique in its specific molecular structure and its ability to increase lipoprotein lipase activity more effectively compared to some other fibrates. it has been discontinued in some regions due to adverse effects .
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020336 | |
Record name | Clofibrate | |
Source | EPA DSSTox | |
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Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clofibrate | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
148-150 °C @ 20 MM HG | |
Record name | Clofibrate | |
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Solubility |
Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |
Record name | Clofibrate | |
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Record name | Clofibrate | |
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Density |
1.138-1.144 @ 20 °C | |
Record name | CLOFIBRATE | |
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Mechanism of Action |
Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis. Chylomicrons are degraded, VLDLs are converted to LDLs, and LDLs are converted to HDL. This is accompanied by a slight increase in secretion of lipids into the bile and ultimately the intestine. Clofibrate also inhibits the synthesis and increases the clearance of apolipoprotein B, a carrier molecule for VLDL. Also, as a fibrate, Clofibrate is an agonist of the PPAR-α receptor[4] in muscle, liver, and other tissues. This agonism ultimately leads to modification in gene expression resulting in increased beta-oxidation, decreased triglyceride secretion, increased HDL, increased lipoprotein lipase activity., Clofibrate decreases serum very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) concn in healthy individuals and abnormal lipoproteins in patients with type III hyperlipoproteinemia. Serum triglyceride concn are usually reduced more than cholesterol concn., The exact mechanism by which clofibrate lowers serum concn of triglycerides and cholesterol is unknown. Apparently, the drug has several antilipemic actions, including increasing triglyceride and VLDL clearance, inhibition of the biosynthesis of cholesterol before mevalonate formation, mobilization of cholesterol from tissues, increasing fecal excretion of neutral sterols, decreasing hepatic lipoprotein synthesis and/or secretion (particularly VLDL), decreasing free fatty acid release, and decreasing triglyceride synthesis., Clofibrate induces changes in blood coagulation which are independent of the lipid-lowering action of the drug. The drug decreases platelet adhesiveness. Plasma fibrinogen concn decrease during the first 6 wk to 4 mo of therapy after which the concn return toward normal. Plasma fibrinolysis is usually increased., Their primary effect is to increase the activity of lipoprotein lipase, which in turn promotes the catabolism of the triglyceride rich lipoproteins, VLDL and IDL. The drugs may also decrease the hepatic synthesis and secretion of VLDL. Fibric acids are believed to raise HDL cholesterol indirectly as a result of the decrease in the concentration of VLDL triglyceride. VLDL normally exchanges lipids with HDL, the triglycerides of VLDL moving to HDL and the cholesteryl esters of HDL moving to VLDL. When VLDL concentrations are reduced, this exchange is slowed. Cholesteryl esters remain in HDL and thus the concentration of HDL cholesterol increases. /Fibric Acids/ | |
Record name | Clofibrate | |
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Color/Form |
OIL, COLORLESS TO PALE YELLOW LIQ | |
CAS No. |
637-07-0 | |
Record name | Clofibrate | |
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Record name | Clofibrate | |
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Melting Point |
118-119, < 25 °C | |
Record name | Clofibrate | |
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Record name | Clofibrate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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